molecular formula C19H28O6 B573960 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose CAS No. 177415-06-4

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose

Cat. No. B573960
M. Wt: 352.427
InChI Key: PSFADGRRAJAUSX-KVVBQMILSA-N
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Description

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose is a complex organic molecule that contains 53 atoms in total: 28 Hydrogen atoms, 19 Carbon atoms, and 6 Oxygen atoms . It is a derivative of D-ribofuranose, a type of sugar molecule, with additional adamantancarbonyl and isopropylidene groups .


Synthesis Analysis

The synthesis of this compound and similar β-D-ribofuranosides and ribonucleosides fused with a 2,3-O-isopropylidene ring has been studied . The synthesis process involves regioselective 5-O-benzylation of 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose, followed by acetolysis .


Molecular Structure Analysis

Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations have been identified for these furanosides . The 3E-like and 2E-like conformations are assigned to ribonucleosides without the 2,3-O-isopropylidene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 352.42202 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-18(2)24-14-13(23-16(20)15(14)25-18)9-22-17(21)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-16,20H,3-9H2,1-2H3/t10?,11?,12?,13-,14-,15-,16?,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFADGRRAJAUSX-FLWMAZGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose

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